molecular formula C21H21ClN4O2S B2816440 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide CAS No. 1226427-59-3

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide

Cat. No.: B2816440
CAS No.: 1226427-59-3
M. Wt: 428.94
InChI Key: NMJNQDXDZKLBDV-UHFFFAOYSA-N
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Description

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C21H21ClN4O2S and its molecular weight is 428.94. The purity is usually 95%.
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Biological Activity

The compound 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a pyridazinone core , which is a common structural motif in various biologically active molecules. The presence of a 4-chlorophenyl group and a tetrahydrobenzo[d]thiazole moiety contributes to its unique properties. The molecular formula is C20H22ClN3OC_{20}H_{22}ClN_{3}O, and it has a molecular weight of approximately 357.86 g/mol.

Table 1: Structural Features

FeatureDescription
Core StructurePyridazinone
Substituents4-Chlorophenyl, Tetrahydrobenzo[d]thiazole
Molecular FormulaC20H22ClN3OC_{20}H_{22}ClN_{3}O
Molecular Weight357.86 g/mol

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. The pyridazinone structure is associated with kinase inhibition , which is crucial for regulating cellular processes related to cancer and other diseases. The potential for this compound to act as a kinase inhibitor aligns it with other pyridazinone derivatives known for their pharmacological effects.

Therapeutic Applications

  • Oncology : The structural features suggest potential applications in cancer treatment by inhibiting specific kinases associated with tumor growth.
  • Neurology : Its interaction with neurological pathways may provide avenues for neuroprotective therapies.
  • Anti-inflammatory : Similar compounds have shown anti-inflammatory properties, indicating potential in treating inflammatory diseases.

Case Studies

Research has demonstrated the effectiveness of similar pyridazinone derivatives in various biological assays:

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of pyridazinone derivatives on cancer cell lines, showing nanomolar range activity against multiple types of cancer cells .
  • Kinase Inhibition : Compounds structurally related to the target compound exhibited significant inhibition of kinases involved in cancer signaling pathways .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiproliferativeNanomolar activity against cancer cell lines
Kinase InhibitionSignificant inhibition in cancer-related pathways
Anti-inflammatoryPotential based on structural similarities

Research Findings

Extensive research has been conducted on pyridazinone compounds, revealing diverse biological activities:

  • In vitro Studies : Various studies have confirmed that pyridazinones can inhibit cell proliferation and induce apoptosis in cancer cells.
  • In vivo Studies : Animal models have shown promising results regarding the efficacy and safety profile of these compounds.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c22-15-9-7-14(8-10-15)16-11-12-20(28)26(25-16)13-3-6-19(27)24-21-23-17-4-1-2-5-18(17)29-21/h7-12H,1-6,13H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJNQDXDZKLBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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